molecular formula C9H8F2O B1295064 2',4'-Difluoropropiophenone CAS No. 85068-30-0

2',4'-Difluoropropiophenone

Cat. No.: B1295064
CAS No.: 85068-30-0
M. Wt: 170.16 g/mol
InChI Key: UZWOADNMVRRYDE-UHFFFAOYSA-N
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Description

2’,4’-Difluoropropiophenone is an organic compound with the chemical formula C9H7F2O. It is characterized by the presence of fluorine and carbonyl functional groups. This compound is a colorless liquid known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,4’-Difluoropropiophenone can be synthesized through the reaction of 2,4-difluoroacetophenone with sodium hydroxide. Another method involves the fluorination of 2,4-difluoroacetophenone .

Industrial Production Methods: In industrial settings, the preparation of 2’,4’-Difluoropropiophenone typically involves the use of organic solvents such as ethanol, ether, and dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2’,4’-Difluoropropiophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • 2,4-Difluoroacetophenone
  • 2,4-Difluorobenzaldehyde
  • 2,4-Difluorobenzyl alcohol

Comparison: 2’,4’-Difluoropropiophenone is unique due to its specific combination of fluorine and carbonyl functional groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical processes .

Properties

IUPAC Name

1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWOADNMVRRYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234134
Record name 2',4'-Difluoropropiophenone
Source EPA DSSTox
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-30-0
Record name 1-(2,4-Difluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2',4'-Difluoropropiophenone
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Record name 2',4'-Difluoropropiophenone
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Record name 2',4'-difluoropropiophenone
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Synthesis routes and methods

Procedure details

To a mixture of m-difluorobenzene (100 ml) and anhydrous aluminium chloride (114 g) was added dropwise, while stirring, propionyl chloride (66 ml), during 45 minutes. The mixture was then stirred for 2 hours on an oil bath of 50°-55° C. The reaction mixture was cooled, to which was added methylene chloride (300 ml). The resultant solution was added by portions to ice-water (11) while stirring. Methylene chloride layer was separated, and the aqueous layer was subjected to extraction twice with methylene chloride (60 ml). Methylene chloride layers were combined and washed with water (200 ml), followed by drying over anhydrous magnesium sulfate. The solvent was distilled off to leave 2',4'-difluoropropiophenone (111.4 g) as a pale yellow oily product. 1H-NMR (CDCl3) δ: 1.17~1.24(3H), 2.92~3.05(2H), 6.82~7.02(2H), 7.89~8.03(1H)
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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